molecular formula C25H34N2O3S B281025 5-tert-butyl-2,3-dimethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide

5-tert-butyl-2,3-dimethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide

Katalognummer B281025
Molekulargewicht: 442.6 g/mol
InChI-Schlüssel: MMHBJCHKONHHQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-tert-butyl-2,3-dimethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TAK-659, and it belongs to the class of drugs known as kinase inhibitors. Kinase inhibitors are a type of drug that works by blocking the activity of enzymes called kinases, which play a crucial role in the growth and division of cells.

Wirkmechanismus

TAK-659 works by inhibiting the activity of kinases, which are enzymes that play a crucial role in cell signaling and growth. Specifically, TAK-659 inhibits the activity of BTK, which is a key mediator of B-cell signaling. Inhibition of BTK prevents the activation of downstream signaling pathways, ultimately leading to the suppression of B-cell proliferation and survival. This mechanism of action makes TAK-659 a promising candidate for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of B-cell tumors and to induce apoptosis, or programmed cell death, in cancer cells. TAK-659 has also been shown to reduce inflammation in animal models of autoimmune and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of TAK-659 is its potency as a kinase inhibitor. The compound has been shown to be highly effective at inhibiting the activity of BTK and other kinases, making it a promising candidate for the treatment of a variety of diseases. However, the synthesis of TAK-659 is a complex process that requires specialized equipment and expertise, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One area of focus is the optimization of the synthesis process to improve the yield and purity of the compound. Another area of focus is the evaluation of the compound in clinical trials for the treatment of B-cell malignancies and other diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of TAK-659 and its potential applications in the treatment of autoimmune and inflammatory diseases.

Synthesemethoden

The synthesis of TAK-659 involves a multistep process that begins with the preparation of the starting material, 4-(4-methyl-1-piperidinyl)benzaldehyde. This compound is then reacted with tert-butylacetic acid to form the tert-butyl ester intermediate. The intermediate is then treated with sulfuric acid to form the final product, TAK-659. The synthesis of TAK-659 is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to be a potent inhibitor of several kinases, including BTK, which is a key mediator of B-cell signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

Eigenschaften

Molekularformel

C25H34N2O3S

Molekulargewicht

442.6 g/mol

IUPAC-Name

5-tert-butyl-2,3-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C25H34N2O3S/c1-17-11-13-27(14-12-17)24(28)20-7-9-22(10-8-20)26-31(29,30)23-16-21(25(4,5)6)15-18(2)19(23)3/h7-10,15-17,26H,11-14H2,1-6H3

InChI-Schlüssel

MMHBJCHKONHHQO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3C)C)C(C)(C)C

Kanonische SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3)C(C)(C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.